molecular formula C23H17BF4O B1243144 2,4,6-Triphenylpyrylium tetrafluoroborate CAS No. 448-61-3

2,4,6-Triphenylpyrylium tetrafluoroborate

Cat. No. B1243144
CAS RN: 448-61-3
M. Wt: 396.2 g/mol
InChI Key: VQYPWMWEJGDSTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4,6-Triphenylpyrylium tetrafluoroborate is synthesized using anhydrous hydrofluoric acid and distilled boron trifluoride etherate, as described by Dimroth, Reichardt, and Vogel (2003). The process involves cyclization and the use of fluoroboric acid in ether (Dimroth, Reichardt, & Vogel, 2003).

Molecular Structure Analysis

The molecular and crystal structure of 2,4,6-trimethylpyrylium tetrafluoroborate, a related compound, has been determined, showing stabilizing intermolecular interactions, including halogen/chalcogen bonds and tetrel-bonded contacts (Mandal et al., 2022).

Chemical Reactions and Properties

2,4,6-Triphenylpyrylium tetrafluoroborate has been used in photosensitized electron transfer reactions. For example, it promotes the photoinduced electron-transfer (PET) reactions of certain compounds, leading to fragmentation and formation of different products (Kamata et al., 2004).

Physical Properties Analysis

Research on derivatives and similar compounds, like 2,4,6-triphenylpyrylium tetrakis(pentafluorophenyl)gallate, reveals insights into their stability and reactivity. These studies also include observations on thermal stability and characteristics under different conditions (Komarova, Ren, & Neckers, 2002).

Chemical Properties Analysis

The chemical properties of 2,4,6-Triphenylpyrylium tetrafluoroborate are highlighted in its use in various chemical reactions. For instance, it's involved in the electron transfer photooxygenation of carbonyl compounds, demonstrating its reactivity and functional role in organic chemistry (Akaba et al., 1992).

Scientific Research Applications

Application 1: Photooxidation of Cathecol

  • Methods of Application or Experimental Procedures : While the exact experimental procedures are not provided in the search results, typically, the process would involve dissolving 2,4,6-Triphenylpyrylium tetrafluoroborate and cathecol in a suitable solvent, and then irradiating the solution with light at a wavelength that the sensitizer can absorb (462 nm for 2,4,6-Triphenylpyrylium tetrafluoroborate ).

Application 2: Preparation of N-alkylpyridinium Photosensitizers

Application 3: Preparation of N-alkylpyridinium Photosensitizers

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

2,4,6-Triphenylpyrylium tetrafluoroborate is used as a sensitizer to carry out the photo oxidation of cathecol . It is also used in the preparation of three N-alkylpyridinium photosensitizers by reacting with (1R,2S)- (-)-norephedrine, (S)- (+)-2- (aminomethyl)pyrrolidine and ®- (-)-1-cyclohexylethylamine . This suggests that it could have potential applications in the field of photochemistry and photophysics.

properties

IUPAC Name

2,4,6-triphenylpyrylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYPWMWEJGDSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196303
Record name Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylpyrylium tetrafluoroborate

CAS RN

448-61-3
Record name 2,4,6-Triphenylpyrylium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triphenylpyrylium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
709
Citations
MA Miranda, H Garcia - Chemical reviews, 1994 - ACS Publications
2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer Page 1 Chem. Rev. 1994, 94, 1063-1089 1063 2,4,6-Triphenylpyrylium Tetrafluoroborate as an …
Number of citations: 371 pubs.acs.org
B Branchi, M Bietti, G Ercolani… - The Journal of …, 2004 - ACS Publications
A steady-state and laser flash photolysis (LFP) study of the TPPBF 4 -photosensitized oxidation of ring-methoxylated benzyl alcohols has been carried out. Direct evidence on the …
Number of citations: 33 pubs.acs.org
J Delgado, A Espnós, MC Jiménez, MA Miranda… - Tetrahedron, 1997 - Elsevier
Direct irradiation of o-cinnamylphenols 1a–c led to mixtures of the cis-isomers 3a–c, the dihydrobenzofurans 4a–c and the dihdyrobenzopyrans 5–c. Under the same conditions, o-…
Number of citations: 12 www.sciencedirect.com
T Del Giacco, L Lipparoni, M Ranchella… - Journal of the …, 2001 - pubs.rsc.org
The photooxidation of various benzyl methyl ether derivatives (XPhCH2OMe, with X = H, 4-MeO, 4-Me, 3-Cl, 4-CF3 and 3-CF3) sensitized by 2,4,6-triphenylpyrylium tetrafluoroborate in …
Number of citations: 8 pubs.rsc.org
R Akaba, Y Niimura, T Fukushima… - Journal of the …, 1992 - ACS Publications
Photosensitized electron transfer oxygenation of several aralkyl ketones and aldehydes such as 1, 2, 2-triphenylethanone and diphenyl-and triphenylethanal has been carried out with 2…
Number of citations: 42 pubs.acs.org
M Kamata, J Kaneko, J Hagiwara, R Akaba - Tetrahedron letters, 2004 - Elsevier
2,4,6-Triphenylpyrylium tetrafluoroborate (TPPBF 4 )-sensitized photoinduced electron-transfer (PET) reactions of 1,4-diaryl-2,3-dioxabicyclo[2.2.2]octanes (: Ar 1 =Ar 2 =p-MeOC 6 H 4 , …
Number of citations: 15 www.sciencedirect.com
R Akaba, H Sakuragi, K Tokumaru - Chemical physics letters, 1990 - Elsevier
Laser flash photolysis of 2,4,6-triphenylpyrylium tetrafluoroborate in the presence of trans-stilbene, triphenylethylene, and tetraphenylethylene has been carried out in dichloromethane. …
Number of citations: 29 www.sciencedirect.com
BM Mahimai, G Sivasubramanian, P Kulasekaran… - Soft Matter, 2021 - pubs.rsc.org
New series of polymer composite membranes were prepared from sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (S-PSEBS) and copper oxide loaded in …
Number of citations: 6 pubs.rsc.org
A Corma, V Fornes, H Garcia, MA Miranda… - Journal of the …, 1994 - ACS Publications
The efficiency of photoinduced electron transfer is generally limited by the occurrence of deactivating back electron transfer, which competes with other reactive pathways of the …
Number of citations: 156 pubs.acs.org
R Akaba, M Kamata, A Koike, KI Mogi… - Journal of physical …, 1997 - Wiley Online Library
Photoinduced electron transfer reactions of trans‐stilbene sensitized by 2,4,6‐triphenylthiapyrylium tetrafluoroborate (STPP) were carried out by steady‐state and laser flash photolysis …
Number of citations: 28 onlinelibrary.wiley.com

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